![molecular formula C10H17ClFNO B1477292 3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2092237-48-2](/img/structure/B1477292.png)
3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one, also known as N-Fluoromethyl-3-chloro-4-methylpiperidine-1-carboxamide (FMCMPC), is a novel fluorinated piperidine-based compound that has recently been studied for its potential applications in scientific research. FMCMPC has been found to have a wide range of biochemical and physiological effects, and has been proposed for use in various laboratory experiments.
Scientific Research Applications
Synthesis and Structural Studies
- Research on the synthesis and structural characterization of various chemical compounds, including derivatives and analogues with chloro, fluoro, and methyl groups, provides a foundation for understanding the chemical behavior and potential applications of related compounds. For example, studies on uracil derivatives and chalcone derivatives involve detailed structural analysis through X-ray diffraction, highlighting the significance of intermolecular interactions and molecular conformations in determining compound properties (Yao et al., 2013), (Salian et al., 2018).
Potential Biological Activities
- Various studies have explored the synthesis and biological activities of compounds containing chloro, fluoro, and methylpiperidin groups, suggesting potential applications in medicinal chemistry. These include antimicrobial, antitumor, and enzyme inhibitory effects, as demonstrated through molecular docking and in vitro assays (Zhou et al., 2021), highlighting the importance of chemical modifications in enhancing biological activity.
Analytical and Computational Studies
- Computational and analytical techniques, such as DFT calculations, molecular docking, and crystal structure analysis, are crucial in predicting the behavior and interactions of chemical compounds. These studies provide insights into the molecular basis of the compound's activities and stability, informing the design of analogues with optimized properties (Ribet et al., 2005).
properties
IUPAC Name |
3-chloro-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c1-10(8-12)3-6-13(7-4-10)9(14)2-5-11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBSTAGUXRXFBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCCl)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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